(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a fluorophenylsulfonyl group, and a pyridin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route includes the following steps:
Formation of Piperidine Ring: : Piperidine can be synthesized through the hydrogenation of pyridine.
Introduction of Fluorophenylsulfonyl Group: : The fluorophenylsulfonyl group can be introduced via a sulfonylation reaction using 4-fluorophenylsulfonyl chloride and a suitable base.
Coupling with Pyridin-2-yl Group: : The final step involves the coupling of the fluorophenylsulfonyl-piperidine intermediate with pyridin-2-ylmethanone under specific reaction conditions, such as the use of a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include KMnO₄ (potassium permanganate) and H₂O₂ (hydrogen peroxide).
Reduction: : Reducing agents such as LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are often used.
Substitution: : Reagents like HCl (hydrochloric acid) and SOCl₂ (thionyl chloride) are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may serve as a probe in biological studies to understand molecular interactions.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone: can be compared with other similar compounds, such as:
Piperidine Derivatives: : These compounds share the piperidine ring but may have different substituents.
Fluorophenylsulfonyl Compounds: : These compounds contain the fluorophenylsulfonyl group but differ in the rest of the molecular structure.
Pyridin-2-yl Compounds: : These compounds include the pyridin-2-yl moiety but have different functional groups attached.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique properties and applications compared to similar compounds.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-4-6-14(7-5-13)24(22,23)15-8-11-20(12-9-15)17(21)16-3-1-2-10-19-16/h1-7,10,15H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNUUGFDXBZETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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